molecular formula C6H11NO3 B13023749 Methyl 4-(methylamino)-3-oxobutanoate

Methyl 4-(methylamino)-3-oxobutanoate

Cat. No.: B13023749
M. Wt: 145.16 g/mol
InChI Key: UHORZJHUIBWNEZ-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)-3-oxobutanoate is an organic compound with a complex structure that includes a methylamino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)-3-oxobutanoate typically involves the reaction of methylamine with a suitable precursor, such as a keto ester. One common method involves the condensation of methylamine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(methylamino)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methylamino)-3-oxobutanoate is unique due to its combination of a methylamino group and a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-(methylamino)-3-oxobutanoate

InChI

InChI=1S/C6H11NO3/c1-7-4-5(8)3-6(9)10-2/h7H,3-4H2,1-2H3

InChI Key

UHORZJHUIBWNEZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC(=O)OC

Origin of Product

United States

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